molecular formula C6H12N2 B1590389 3,8-Diazabicyclo[3.2.1]octane CAS No. 280-06-8

3,8-Diazabicyclo[3.2.1]octane

Cat. No. B1590389
CAS RN: 280-06-8
M. Wt: 112.17 g/mol
InChI Key: LKDJYZBKCVSODK-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane (DABCO) is a heterocyclic organic compound with the chemical formula C6H12N2. It is a bicyclic amine that contains two nitrogen atoms in its structure. DABCO is widely used in various chemical reactions as a catalyst due to its unique chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Methods: The compound 3,8-Diazabicyclo[3.2.1]octane has been synthesized efficiently using pyroglutamic acid, with a key step involving the reduction and cyclization of a nitroenamine intermediate. This process has enabled the creation of several 3-substituted analogs of azatropane, which were evaluated for their affinity at D2 and 5-HT2A receptors (Singh et al., 2007).
  • Synthesis for Alkaloid Core: A π-allyl palladium approach has been developed for the synthesis of the this compound system found in various families of alkaloids. This method involves an intramolecular palladium-catalyzed allylic alkylation, producing high yields under mild conditions (Woo et al., 2006).

Medical and Biological Research

  • Cocaine Analogue Synthesis: Orthogonally protected this compound-2-carboxylic acid, a key building block for combinatorial synthesis of pharmacologically useful compounds, has been synthesized. This compound features hidden α-, β-, δ-, and e-amino acids, representing a new class of cocaine analogues (Pichlmair et al., 2004).
  • Farnesyltransferase Inhibitor Synthesis: The synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one framework has led to the production of a conformationally constrained farnesyltransferase inhibitor, aiding in the elucidation of enzyme-bound conformation (Dinsmore et al., 2001).

Structural and Conformational Analysis

  • Molecular Structure Study: The molecular structure of 1,4-diazabicyclo[3.2.1]octane, a parent ring of a family of alkaloids, has been characterized. This involved X-ray structural analysis, DFT geometry optimizations, and vibrational analysis of the infrared spectrum (Britvin et al., 2017).
  • Conformational Equilibrium: A study of bis‐N‐triflyl substituted 3,8‐diazabicyclo[3.2.1]octane revealed restricted rotation about the N–S partial double bonds. This was demonstrated through NMR spectroscopy and theoretical calculations, providing insights into the dynamic behavior of such compounds (Shainyan et al., 2014).

Catalysis in Organic Synthesis

  • Use as a Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a solid catalyst in organic preparations. It is notable for its high reactivity, non-toxic nature, and efficiency in various organic transformations (Baghernejad Bita, 2010).
  • Synthesis of Bioactive Compounds: DABCO has been employed as a catalyst for the synthesis of biologically active compounds such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. This highlights its utility in the pharmaceutical industry (Shirini et al., 2017).

Mechanism of Action

3,8-Diazabicyclo[3.2.1]octane: (often abbreviated as DABCO) primarily targets biological systems where it acts as a versatile organic base. Its role is to facilitate various chemical reactions by participating in proton transfer processes. DABCO’s nitrogen atoms are essential for its basicity, allowing it to interact with acidic protons in different contexts.

Action Environment

Environmental factors impact DABCO’s efficacy and stability:

    DABCO’s reactivity varies with temperature. Different solvents affect its solubility and reactivity. Exposure to air and light may lead to oxidation or degradation.

properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDJYZBKCVSODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497950
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280-06-8
Record name 3,8-Diazabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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